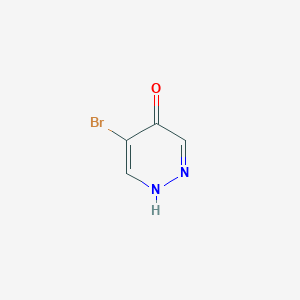

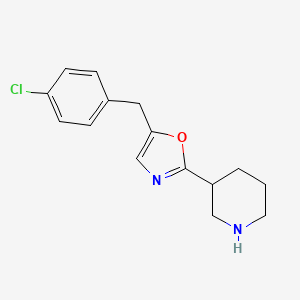

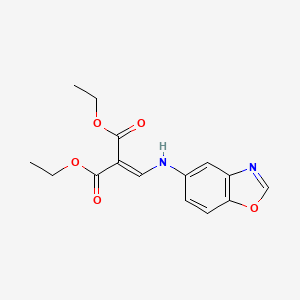

![molecular formula C7H8N2O B3034527 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1824145-72-3](/img/structure/B3034527.png)

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol

Übersicht

Beschreibung

The compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been explored in several studies. For instance, a novel one-pot synthesis method for tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole has been developed, which could potentially be adapted for the synthesis of this compound . Additionally, a three-component approach has been utilized for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which is closely related to the compound of interest . These methods demonstrate the versatility and efficiency of modern synthetic approaches in creating complex pyrrolopyridine structures.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using X-ray diffraction analysis, and its electronic structure was studied using density functional theory (DFT) . Similarly, the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine were investigated, providing insights into the bonding and stability of the molecule . These studies contribute to a deeper understanding of the molecular structure of pyrrolopyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives has been explored in various chemical reactions. For instance, the fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact has been studied, revealing pathways that involve the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates . Additionally, the reaction of 7-hydroxy derivatives of pyrrolopyridines with nucleophiles has been shown to yield a range of substituted products . These studies highlight the chemical versatility and potential for further functionalization of pyrrolopyridine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives have been thoroughly investigated. The optical properties of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been studied, revealing strong blue fluorescence and high quantum yields of fluorescence . The topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been analyzed, showing a high kinetic stability and the nature of intermolecular interactions . These properties are crucial for the potential application of pyrrolopyridine derivatives in electronic devices and as fluorophores.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitor Design

Heterocyclic compounds like pyrazolo[3,4-b]pyridine, which share structural features with 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, are frequently used in the design of kinase inhibitors. These compounds can bind to kinases in multiple modes, often interacting with the hinge region of the kinase. This capability makes them valuable scaffolds in the development of new therapeutic agents targeting various kinases involved in disease pathways (Wenglowsky, 2013).

Synthetic Precursors in Medicinal Chemistry

3,4-Dihydro-2(1H)-pyridones and their derivatives, which are structurally related to this compound, are highlighted for their importance as synthetic precursors. They serve as building blocks for a variety of biologically active compounds due to their privileged structure and broad range of biological activities. Their versatility in synthesis and contribution to green chemistry make them significant in the development of new drugs (Chalán-Gualán et al., 2022).

Scaffold in Dye and Material Science

Diketopyrrolopyrroles, which are analogous in structure to pyrrolopyridine derivatives, are extensively used in dyes, with applications in electronics and imaging due to their optical properties. The relationship between their structure and optical properties has been thoroughly investigated, demonstrating the potential of heterocyclic compounds in material science applications (Grzybowski & Gryko, 2015).

Wirkmechanismus

Target of Action

Similar compounds have shown efficacy against various diseases, suggesting a broad range of potential targets .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that can affect the progression of diseases .

Biochemical Pathways

Similar compounds have been shown to impact a variety of pathways, suggesting that 2,3-dihydro-1h-pyrrolo[2,3-b]pyridin-4-ol may have a broad range of effects .

Pharmacokinetics

One study has shown that a similar compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that this compound may have favorable bioavailability.

Result of Action

Similar compounds have shown a variety of effects, including antileishmanial efficacy , suggesting that this compound may have a broad range of potential effects.

Action Environment

Similar compounds have shown a variety of effects under different conditions , suggesting that environmental factors may play a role in the action of this compound.

Eigenschaften

IUPAC Name |

1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJFYKMNPOHCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

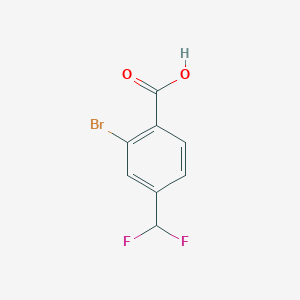

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

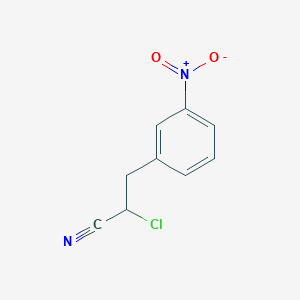

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

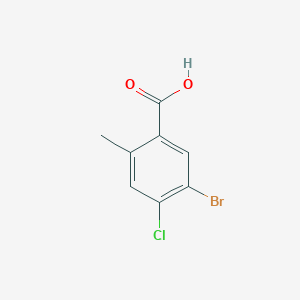

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)